molecular formula C14H18O3 B1325835 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951894-18-1

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325835
CAS No.: 951894-18-1
M. Wt: 234.29 g/mol
InChI Key: GFSARUVAIABOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a dimethylphenyl group attached to a valeric acid backbone

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSARUVAIABOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in these reactions include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dimethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the observed effects of the compound

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-phenylvaleric acid
  • 2,3-Dimethylphenylacetic acid
  • 5-Phenyl-3-methylvaleric acid

Uniqueness

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to the presence of both dimethylphenyl and valeric acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that has garnered attention for its potential biological activities. It belongs to the class of ketones and carboxylic acids, characterized by its complex structure featuring a dimethylphenyl group and a valeric acid moiety. This compound is primarily studied for its interactions with biological systems, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C14H18O3C_{14}H_{18}O_3, with a molecular weight of approximately 250.29 g/mol. The presence of both ketone and carboxylic acid functional groups contributes to its reactivity and potential applications in various chemical reactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects. The compound may act as a thrombopoietin (TPO) mimetic , which suggests a role in regulating platelet production.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities, which could be attributed to the presence of the phenolic group in the structure. Antioxidants play a crucial role in mitigating oxidative stress within biological systems.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may interact with inflammatory pathways. Its structural analogs have shown binding affinities to receptors involved in inflammation, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Thrombopoietin Mimetic Activity
A study demonstrated that compounds structurally related to this compound exhibited significant activity as TPO mimetics, enhancing platelet production in vitro. This finding suggests potential applications in treating thrombocytopenia.

Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation, a structural analog was shown to reduce markers of inflammation significantly. This study highlights the potential for developing anti-inflammatory therapies based on this compound's structure.

Comparative Analysis

The following table summarizes the biological activities and properties of several related compounds:

Compound NameBiological ActivityUnique Features
This compoundTPO mimetic, potential anti-inflammatoryContains dimethyl substitution on phenyl ring
5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acidAntioxidant propertiesMethoxy group alters electronic properties
5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acidNeurotoxic effectsDifferent methyl substitution pattern

Q & A

Q. What are the primary synthetic routes for 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation of 2,3-dimethylbenzene with an acyl chloride, followed by functional group modifications to introduce the valeric acid moiety. Key reaction conditions include using aluminum chloride (AlCl₃) as a catalyst and dichloromethane (DCM) as a solvent. Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C for acylation), and purification methods (e.g., column chromatography) to improve yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and aliphatic proton environments. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like ketones (-C=O) and carboxylic acids (-COOH). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What common chemical transformations can this compound undergo, and what are the typical products?

  • Oxidation : Converts the ketone group to a carboxylic acid using KMnO₄ in acidic conditions.
  • Reduction : Reduces the ketone to an alcohol with NaBH₄ or LiAlH₄.
  • Substitution : Electrophilic substitution on the aromatic ring (e.g., bromination with Br₂/FeBr₃) yields halogenated derivatives .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined?

Solubility is assessed in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via shake-flask methods. Stability studies under varying pH (2–12) and temperatures (25–60°C) use HPLC to monitor degradation. LogP values are calculated using reverse-phase chromatography or computational tools .

Q. What role does this compound play as an intermediate in drug development?

Its hybrid aromatic-aliphatic structure makes it a versatile building block for anticancer agents, particularly in modifying pharmacokinetic properties (e.g., bioavailability). Case studies highlight its use in synthesizing analogs with enhanced target binding .

Advanced Research Questions

Q. How can reaction mechanisms for Friedel-Crafts acylation in this compound’s synthesis be validated?

Isotopic labeling (e.g., deuterated solvents) and kinetic studies track acyl group transfer. Computational modeling (DFT calculations) identifies transition states, while in-situ IR monitors intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Advanced 2D NMR techniques (COSY, HSQC) differentiate overlapping signals. X-ray crystallography provides definitive structural confirmation. Discrepancies due to tautomerism are addressed by analyzing spectra under varied temperatures .

Q. How does the substitution pattern on the phenyl ring influence biological activity?

Comparative studies with analogs (e.g., 5-(3,4-dimethylphenyl) or 5-(4-methoxyphenyl) derivatives) reveal that electron-donating groups (e.g., -CH₃) enhance enzyme inhibition by stabilizing π-π interactions. Bioassays (e.g., kinase inhibition) quantify structure-activity relationships (SAR) .

Q. What methods are used to study its interaction with enzymes or receptors?

Surface plasmon resonance (SPR) measures binding affinity (KD). Molecular docking simulations predict binding modes, validated by mutagenesis studies (e.g., alanine scanning). Fluorescence quenching assays monitor conformational changes in target proteins .

Q. How can computational modeling optimize its derivatives for metabolic stability?

ADMET predictions (e.g., CYP450 metabolism) guide structural modifications. QSAR models prioritize derivatives with low hepatic extraction ratios. In vitro microsomal assays (human liver microsomes) validate predictions .

Tables of Key Data

Property Value/Method Reference
Molecular FormulaC₁₄H₁₈O₃
IUPAC Name5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Common Synthetic RouteFriedel-Crafts acylation + functionalization
Key Biological ApplicationIntermediate in anticancer drug synthesis
LogP (Predicted)3.2 (±0.5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.